N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide
Overview
Description
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide, also known as BNPAH, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications, including the field of medicine.
Scientific Research Applications
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, that are involved in cancer cell invasion and metastasis. N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to modulate the expression of various genes involved in cancer cell growth and survival. In addition, N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide for lab experiments is its high purity and high yield. This makes it easier to obtain consistent results in experiments. However, one limitation of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide may have off-target effects that need to be carefully evaluated in experimental settings.
Future Directions
There are several future directions for research on N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide. One area of research could be the development of more effective synthesis methods to improve the yield and purity of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide. Another area of research could be the evaluation of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide in combination with other anti-cancer agents to determine if it has synergistic effects. In addition, further studies are needed to fully understand the mechanism of action of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-nitrophenoxy)acetohydrazide in animal models and in human clinical trials.
properties
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-30-22-13-18(11-12-21(22)31-15-17-7-3-2-4-8-17)14-24-25-23(27)16-32-20-10-6-5-9-19(20)26(28)29/h2-14H,15-16H2,1H3,(H,25,27)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNWUVQQJMKMF-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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